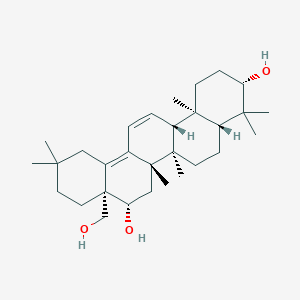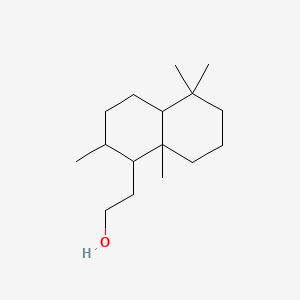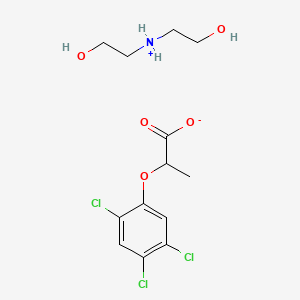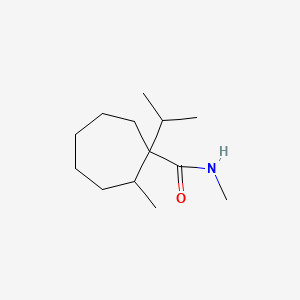
1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide is a chemical compound with the molecular formula C13H25NO and a molecular weight of 211.34 g/mol It is known for its unique structure, which includes a cycloheptane ring substituted with isopropyl and methyl groups, as well as a carboxamide functional group
Métodos De Preparación
The synthesis of 1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with cycloheptanone, which is subjected to a series of reactions to introduce the isopropyl and methyl groups.
Formation of Intermediate: The intermediate compound is then reacted with methylamine to introduce the N-methyl group.
Final Product:
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of different amides or esters.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
Aplicaciones Científicas De Investigación
1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide has found applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparación Con Compuestos Similares
1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide can be compared to other similar compounds such as:
N,2-Dimethyl-1-isopropylcycloheptanecarboxamide: Similar structure but with different substitution patterns.
Cycloheptanecarboxamide derivatives: Varying functional groups attached to the cycloheptane ring.
Other carboxamides: Compounds with different ring sizes or substituents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Número CAS |
56471-47-7 |
|---|---|
Fórmula molecular |
C13H25NO |
Peso molecular |
211.34 g/mol |
Nombre IUPAC |
N,2-dimethyl-1-propan-2-ylcycloheptane-1-carboxamide |
InChI |
InChI=1S/C13H25NO/c1-10(2)13(12(15)14-4)9-7-5-6-8-11(13)3/h10-11H,5-9H2,1-4H3,(H,14,15) |
Clave InChI |
GAARKGMVKQICJE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCCC1(C(C)C)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13766155.png)
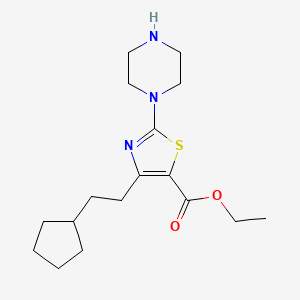

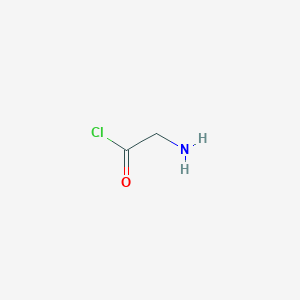
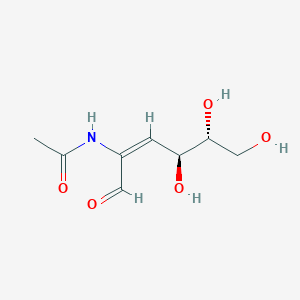
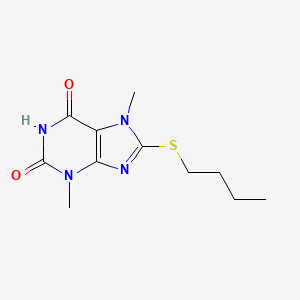
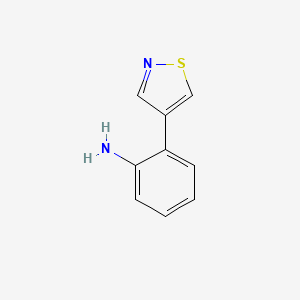

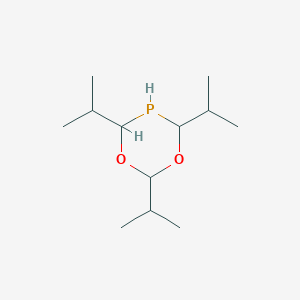
![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
